S-acetyl-PEG20-alcohol
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Overview
Description
S-acetyl-PEG20-alcohol is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-acetyl-PEG20-alcohol is synthesized by reacting polyethylene glycol with thioacetic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maintain consistency and efficiency. The compound is purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
S-acetyl-PEG20-alcohol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioacetyl group can be reduced to form thiols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Esters and ethers.
Scientific Research Applications
S-acetyl-PEG20-alcohol is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target specific proteins for degradation, making them valuable tools in drug discovery and development. The compound is also used in the study of protein-protein interactions and the development of targeted therapies for various diseases, including cancer .
Mechanism of Action
S-acetyl-PEG20-alcohol functions as a linker in PROTACs, joining two essential ligands. One ligand targets an E3 ubiquitin ligase, while the other targets the desired protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- S-acetyl-PEG10-alcohol
- S-acetyl-PEG5-alcohol
- S-acetyl-PEG2-alcohol
Uniqueness
S-acetyl-PEG20-alcohol is unique due to its longer polyethylene glycol chain, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in the synthesis of PROTACs that require a longer linker to achieve optimal spatial arrangement between the target protein and the E3 ligase .
Properties
IUPAC Name |
S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84O21S/c1-42(44)64-41-40-63-39-38-62-37-36-61-35-34-60-33-32-59-31-30-58-29-28-57-27-26-56-25-24-55-23-22-54-21-20-53-19-18-52-17-16-51-15-14-50-13-12-49-11-10-48-9-8-47-7-6-46-5-4-45-3-2-43/h43H,2-41H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLOXZSLDIIXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84O21S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
957.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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